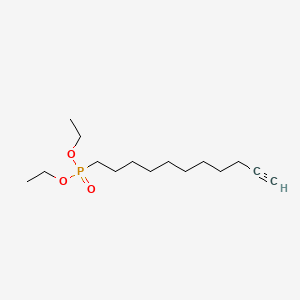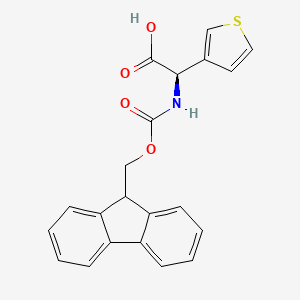
Fmoc-(R)-3-Thienylglycine
Descripción general
Descripción
Fmoc-®-3-Thienylglycine is a compound that belongs to the class of Fmoc-protected amino acids. The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is commonly used in peptide synthesis, including solid-phase peptide synthesis (SPPS) .
Synthesis Analysis
Fmoc-based peptide synthesis is a widely used method for peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .Molecular Structure Analysis
The Fmoc group contributes to the self-assembly of peptides, forming β-sheet structures interlocked by π–π stacking of the Fmoc groups . The structural and thermal properties of these Fmoc-peptides, as well as their self-assembly process, have been studied .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This process is crucial in the synthesis of peptides .Physical And Chemical Properties Analysis
Fmoc-peptides have been demonstrated as attractive building blocks for biocompatible hydrogels . The physical and structural properties of these hydrogels are influenced by the aromatic molecular architecture of the Fmoc-peptides .Aplicaciones Científicas De Investigación
Biomedical Applications
Fmoc-derivatized peptides are used in the creation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for various biological, biomedical, and biotechnological applications . These include drug delivery and diagnostic tools for imaging .
Tissue Engineering
The structural characterization of Fmoc-derivatized peptides has shown that they have the capability to gel. Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Bioprinting Applications
A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .
Formulation of Membranes and Coatings
PHGs have been proposed for the formulation of membranes and coatings .
Generation of Components for Sensors
PHGs have been proposed for the generation of components for sensors .
6. Optimization of Tools for Delivery of Drugs and/or Diagnostic Agents PHGs have been proposed for the optimization of tools for delivery of drugs and/or diagnostic agents .
Safety and Hazards
Direcciones Futuras
The development of peptide drugs has become one of the hottest topics in pharmaceutical research, with Fmoc SPPS being the method of choice for peptide synthesis . The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology .
Mecanismo De Acción
Target of Action
Fmoc-®-3-Thienylglycine is a derivative of the 9-Fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in chemical peptide synthesis . The primary target of Fmoc-®-3-Thienylglycine is the amino group of an amino acid during peptide synthesis . The Fmoc group serves as a temporary protecting group for the amino group, preventing it from reacting with other compounds during the synthesis process .
Mode of Action
The Fmoc group is introduced by reacting the amino group of an amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amino group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed by treatment with a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of Fmoc-®-3-Thienylglycine in peptide synthesis affects the biochemical pathway of peptide bond formation . The Fmoc group allows for the activation of the carboxyl group of an amino acid and the protection of the amino group, facilitating the formation of peptide bonds . This has led to dramatic advances in the chemical synthesis of peptides .
Pharmacokinetics
The properties of the fmoc group, such as its stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid, and its strong absorbance in the ultraviolet region, may influence its pharmacokinetic properties .
Result of Action
The use of Fmoc-®-3-Thienylglycine in peptide synthesis results in the formation of peptides with protected amino groups . This allows for the synthesis of peptides of significant size and complexity . The Fmoc group can be removed after peptide synthesis, leaving the desired peptide product .
Action Environment
The action of Fmoc-®-3-Thienylglycine is influenced by the conditions of the peptide synthesis process . Factors such as the choice of base for Fmoc removal, the presence of other reactants, and the temperature and pH of the reaction can affect the efficacy and stability of Fmoc-®-3-Thienylglycine .
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-3-ylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c23-20(24)19(13-9-10-27-12-13)22-21(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,12,18-19H,11H2,(H,22,25)(H,23,24)/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQJSFSUCQXAJC-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CSC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CSC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(R)-3-Thienylglycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



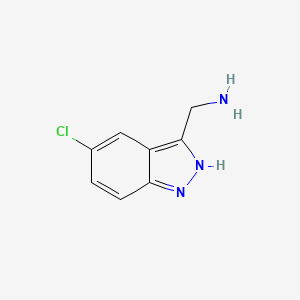

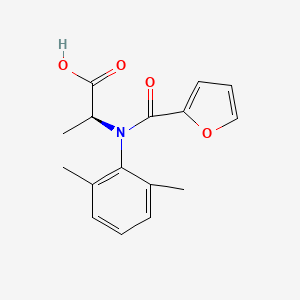
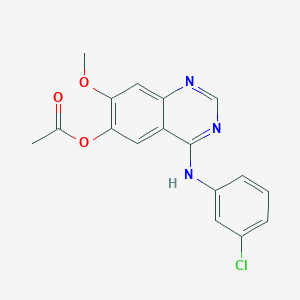
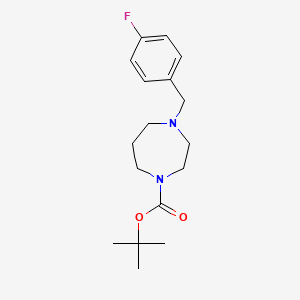
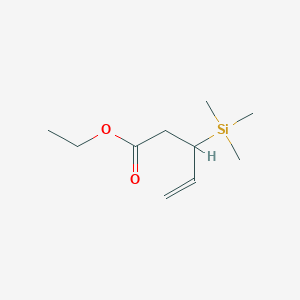
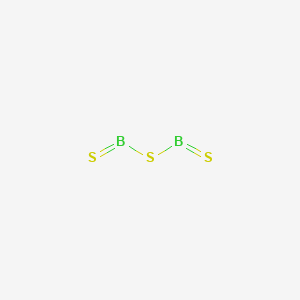
![2-Chloro-1-(7-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone](/img/structure/B3342056.png)

![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B3342069.png)
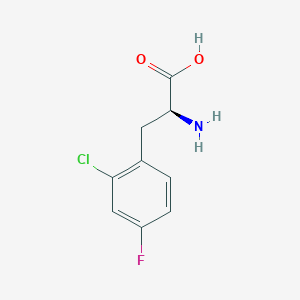
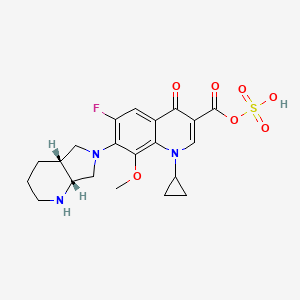
![1-Methyl-4-[[[1-methyl-4-[(9H-fluorene-9-ylmethoxycarbonyl)amino]-1H-imidazole-2-yl]carbonyl]amino]-1H-imidazole-2-carboxylic acid](/img/structure/B3342102.png)
